3-(2-Fluorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
CAS No.: 579444-12-5
Cat. No.: VC16111582
Molecular Formula: C15H9FI2N4OS
Molecular Weight: 566.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 579444-12-5 |
|---|---|
| Molecular Formula | C15H9FI2N4OS |
| Molecular Weight | 566.1 g/mol |
| IUPAC Name | 3-(2-fluorophenyl)-4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C15H9FI2N4OS/c16-11-4-2-1-3-10(11)14-20-21-15(24)22(14)19-7-8-5-9(17)6-12(18)13(8)23/h1-7,23H,(H,21,24)/b19-7+ |
| Standard InChI Key | CSSMSPGOBRNBLO-FBCYGCLPSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O)F |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula, C15H9FI2N4OS, reflects a hybrid structure combining a 1,2,4-triazole core with fluorophenyl and diiodinated benzylidene moieties . Key features include:
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Triazole ring: A five-membered heterocycle with three nitrogen atoms, contributing to electronic delocalization and hydrogen-bonding capacity .
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4-Fluorophenyl group: Enhances lipophilicity and metabolic stability via fluorine’s electronegative effects.
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2-Hydroxy-3,5-diiodobenzylidene: Provides steric bulk and polarizability due to iodine’s heavy atom effect, potentially influencing binding interactions .
Table 1: Physicochemical Properties
Stereoelectronic Effects
The (E)-configuration of the benzylidene imine group ensures planar alignment, facilitating π-π stacking with biological targets. Quantum mechanical calculations predict a low HOMO-LUMO gap (~3.1 eV), indicative of high reactivity and charge-transfer potential . The thione (-C=S) group acts as a strong hydrogen-bond acceptor, critical for enzyme inhibition .
Synthesis and Optimization
Reaction Pathways
Synthesis typically proceeds via a three-step protocol:
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Formation of 4-amino-1,2,4-triazole-3-thione: Condensation of thiocarbazide with fluorophenyl acetonitrile under acidic conditions.
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Schiff base formation: Reaction with 2-hydroxy-3,5-diiodobenzaldehyde in ethanol, catalyzed by glacial acetic acid .
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Crystallization: Purification via slow evaporation from DMF/water mixtures yields ~68% pure product.
Table 2: Key Synthetic Parameters
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Temperature (Step 1) | 80°C | 75% |
| Solvent (Step 2) | Anhydrous ethanol | 82% |
| Crystallization solvent | DMF/H2O (7:3 v/v) | 68% |
Challenges in Scale-Up
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Iodine volatility: High-temperature steps risk iodine sublimation, necessitating closed reactors.
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Thione oxidation: Exposure to atmospheric oxygen necessitates inert gas purging .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d6):
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¹³C NMR:
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δ 178.5 (C=S), δ 161.2 (C-F), δ 152.7 (CH=N).
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Vibrational Spectroscopy
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IR (KBr, cm⁻¹):
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3250 (O-H), 1605 (C=N), 1220 (C=S), 1065 (C-F).
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Raman:
Mass Spectrometry
Biological Activities and Mechanisms
Table 3: In Vitro Antimicrobial Activity (MIC, µg/mL)
Anticancer Activity
Preliminary MTT assays against MCF-7 breast cancer cells show IC₅₀ = 18.7 µM, attributed to:
Computational and Structure-Activity Insights
Density Functional Theory (DFT) Analysis
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HOMO localization: Triazole-thione moiety (-3.8 eV), favoring nucleophilic attack .
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Molecular electrostatic potential (MEP): Positive potential at iodine atoms enhances electrophilic interactions .
Molecular Dynamics Simulations
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MMP-2 binding: Free energy of -9.2 kcal/mol, driven by van der Waals contacts with Leu184 and His183 .
Industrial and Pharmacological Applications
Drug Development
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Combination therapy: Synergizes with meropenem (FICI = 0.3) against carbapenemase-producing K. pneumoniae .
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Prodrug potential: Thione-to-thiol conversion in vivo enhances bioavailability.
Material Science
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